Welcome to the BenchChem Online Store!
molecular formula C13H19N3O3S B8291775 4-methyl-N-(3-sulfamoylphenyl)piperidine-4-carboxamide

4-methyl-N-(3-sulfamoylphenyl)piperidine-4-carboxamide

Cat. No. B8291775
M. Wt: 297.38 g/mol
InChI Key: GWJRNYOXKNYAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193202B2

Procedure details

tert-Butyl 4-methyl-4-(3-sulfamoylphenylcarbamoyl)piperidine-1-carboxylate from step A (39 mg, 0.098 mmol) was treated with HCl (4.0 N in dioxane, 98 μL, 0.39 mmol) in methanol (1.0 mL) at 50° C. for 45 minutes. The mixture was concentrated to give the title compound as the hydrochloride salt in quantitative yield. MS (ES+) [M+H]+=298.
Name
tert-Butyl 4-methyl-4-(3-sulfamoylphenylcarbamoyl)piperidine-1-carboxylate
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
98 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:15](=[O:27])[NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([S:23](=[O:26])(=[O:25])[NH2:24])[CH:18]=2)[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.Cl>CO>[CH3:1][C:2]1([C:15]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([S:23](=[O:26])(=[O:25])[NH2:24])[CH:18]=2)=[O:27])[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1

Inputs

Step One
Name
tert-Butyl 4-methyl-4-(3-sulfamoylphenylcarbamoyl)piperidine-1-carboxylate
Quantity
39 mg
Type
reactant
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(NC1=CC(=CC=C1)S(N)(=O)=O)=O
Name
Quantity
98 μL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(CCNCC1)C(=O)NC1=CC(=CC=C1)S(N)(=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.